

TRC051384: A Potent Inducer of Hsp70 with Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TRC051384 is a novel small molecule belonging to the substituted 2-propen-1-one class of compounds, recognized for its potent induction of Heat Shock Protein 70 (Hsp70).[1] This induction is mediated through the activation of Heat Shock Factor 1 (HSF1), leading to significant chaperone and anti-inflammatory activities.[1][2] Extensive research has highlighted the neuroprotective effects of **TRC051384**, particularly in the context of ischemic stroke, where it has been shown to reduce neuronal injury and improve survival in preclinical models.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **TRC051384**, along with detailed experimental protocols and a visualization of its signaling pathway.

Chemical Structure and Physicochemical Properties

TRC051384 is chemically defined as N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea.[4] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	867164-40-7	[2][4]
Molecular Formula	C25H31N5O4	[2][4]
Molecular Weight	465.54 g/mol	[2]
IUPAC Name	N-[2-(4-Morpholinyl)ethyl]-N'- [4-[3-[6-(4-morpholinyl)-2- pyridinyl]-1-oxo-2-propen-1- yl]phenyl]urea	[4]
SMILES	O=C(NC1=CC=C(C(/C=C/C2= NC(N3CCOCC3)=CC=C2)=O) C=C1)NCCN4CCOCC4	[4]
Appearance	Solid	[5]
Purity	≥98%	
Solubility	Soluble in DMSO (>10 mM)	[2]
Storage	Store at -20°C	[2]

Biological Activity and Mechanism of Action

TRC051384 is a potent inducer of Heat Shock Protein 70 (Hsp70), a molecular chaperone crucial for cellular protection against stress.[1][6] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor for heat shock proteins.[1] [2] This activation leads to an increase in Hsp70 mRNA and protein levels, subsequently enhancing chaperone and anti-inflammatory activities.[2][6]

The primary therapeutic potential of **TRC051384** lies in its neuroprotective effects, particularly in the context of ischemic stroke.[1][6] It has been demonstrated to inhibit necroptosis, a form of programmed cell death, which contributes to its protective effects against neuronal trauma. [6] Furthermore, **TRC051384** has been shown to reduce apoptosis and decrease levels of malondialdehyde (MDA), a marker of oxidative stress, in human nucleus pulposus stem cells. [5]



Signaling Pathway of TRC051384



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Caption: Signaling pathway of **TRC051384** leading to neuroprotection.

Experimental ProtocolsIn Vivo Model of Transient Ischemic Stroke

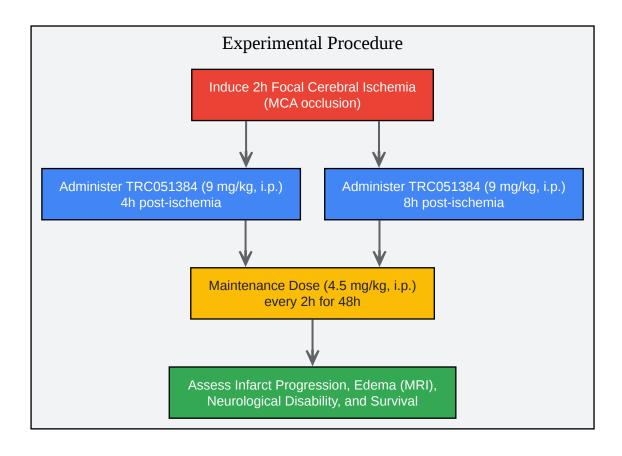
This protocol is based on the methodology described by Mohanan et al. (2011).[1][3]

Objective: To evaluate the neuroprotective effects of **TRC051384** in a rat model of transient focal cerebral ischemia.

Animal Model: Male Sprague-Dawley rats.

Experimental Workflow:





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Caption: Workflow for the in vivo evaluation of **TRC051384**.

Procedure:

- Induce focal cerebral ischemia in male Sprague-Dawley rats by occluding the middle cerebral artery (MCA) for 2 hours using the intraluminal suture technique.[1]
- Divide the animals into treatment and vehicle control groups.
- Administer TRC051384 intraperitoneally (i.p.) at an initial dose of 9 mg/kg at either 4 hours or 8 hours after the onset of ischemia.[3]
- Administer a maintenance dose of 4.5 mg/kg (i.p.) every 2 hours for the subsequent 48 hours.[3]
- Assess the progression of infarct and edema using magnetic resonance imaging (MRI) up to 48 hours post-ischemic insult.[1]



Monitor neurological disability and survival for up to 7 days.[1]

Key Findings:

- Treatment with **TRC051384** significantly reduced stroke-associated neuronal injury, with an 87% reduction in the area of penumbra recruited to the infarct when administered 4 hours post-ischemia.[1][3]
- A significant reduction in brain edema (25-39%) was observed.[1][3]
- Survival rates were significantly improved, with 50% survival by day 2 and 67.3% by day 7
 with treatment initiated at 4 hours.[1]

In Vitro Hsp70 Induction and Apoptosis Inhibition

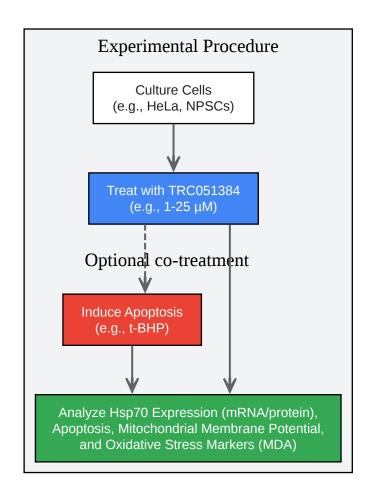
This protocol is based on methodologies described by Mohanan et al. (2011) and Zhang et al. (2021).[5][6]

Objective: To determine the effect of **TRC051384** on Hsp70 induction and its ability to protect cells from apoptosis.

Cell Lines: HeLa cells, primary rat neurons, or human nucleus pulposus stem cells (NPSCs).

Experimental Workflow:





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Caption: Workflow for in vitro analysis of TRC051384 activity.

Procedure:

- Hsp70 Induction:
 - Culture HeLa cells or primary rat neurons.
 - Treat cells with TRC051384 at concentrations of 6.25 μM and 12.5 μM.[5][6]
 - Measure Hsp70 mRNA levels using quantitative PCR.
- Apoptosis Inhibition in NPSCs:
 - Isolate and culture human nucleus pulposus stem cells (NPSCs).



- Pre-treat NPSCs with 1 μM TRC051384.[5]
- Induce apoptosis and oxidative stress by treating with tert-butyl hydroperoxide (t-BHP).[5]
- Assess apoptosis using methods like Annexin V/PI staining and flow cytometry.
- Measure mitochondrial membrane potential.[5]
- Quantify malondialdehyde (MDA) levels as a marker of lipid peroxidation.

Key Findings:

- TRC051384 dose-dependently induces Hsp70B mRNA by several hundred-fold in both HeLa cells and primary rat neurons.[6]
- At 25 μM, **TRC051384** activates the transcription factor HSF1 in a reporter assay.[5]
- In NPSCs, 1 μM **TRC051384** reduces t-BHP-induced apoptosis, decreases MDA levels, and prevents the loss of mitochondrial membrane potential.[5]

Conclusion

TRC051384 is a promising small molecule with a well-defined mechanism of action centered on the induction of Hsp70. Its potent neuroprotective and anti-inflammatory properties, demonstrated in both in vivo and in vitro models, highlight its potential as a therapeutic agent for conditions involving cellular stress and injury, particularly ischemic stroke. The detailed protocols provided in this guide offer a foundation for further research into the therapeutic applications of this compound.

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- To cite this document: BenchChem. [TRC051384: A Potent Inducer of Hsp70 with Neuroprotective Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583636#chemical-structure-and-properties-of-trc051384]

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